2-Amino-3-(cyclopentyloxy)benzoic acid
Description
2-Amino-3-(cyclopentyloxy)benzoic acid is a benzoic acid derivative characterized by an amino group at position 2, a cyclopentyloxy substituent at position 3, and a carboxylic acid group at position 1. This compound belongs to a broader class of substituted benzoic acids, which are pivotal in medicinal chemistry, materials science, and industrial applications due to their tunable physicochemical properties and bioactivity. The cyclopentyloxy group confers unique steric and electronic effects, influencing solubility, stability, and receptor binding .
Properties
IUPAC Name |
2-amino-3-cyclopentyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c13-11-9(12(14)15)6-3-7-10(11)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUJGVXRVCWJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(cyclopentyloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid as the starting material.
Cyclopentylation: The hydroxyl group is substituted with a cyclopentyl group using cyclopentyl bromide in the presence of a base such as potassium carbonate.
Amination: The resulting cyclopentyloxybenzoic acid undergoes nitration to introduce the nitro group, followed by reduction to convert the nitro group to an amino group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Cyclopentyl bromide and potassium carbonate are used for the substitution reaction.
Major Products Formed:
Oxidation: Nitro-2-amino-3-(cyclopentyloxy)benzoic acid.
Reduction: 2,2'-Diamino-3-(cyclopentyloxy)benzoic acid.
Substitution: Various substituted cyclopentyloxybenzoic acids.
Scientific Research Applications
2-Amino-3-(cyclopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Amino-3-(cyclopentyloxy)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the cyclopentyloxy group can influence the compound's binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
The table below highlights key structural analogs and their substituent differences:
*Calculated based on formula C₁₂H₁₅NO₃.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (CF₃) enhances lipophilicity and metabolic stability, making it valuable in agrochemicals , while the methoxycarbonyl group (COOCH₃) improves solubility in organic solvents for polymer synthesis .
- Steric Effects : The bulky cyclopentyloxy group in the target compound may hinder receptor binding compared to smaller substituents like chloro or formyl groups, but it could enhance selectivity in CNS-targeting drugs .
Physicochemical Properties
Solubility and Stability:
- 2-Amino-3-(cyclopentyloxy)benzoic acid: Moderate aqueous solubility due to the hydrophobic cyclopentyloxy group; stable under acidic conditions but prone to hydrolysis in basic media.
- 2-Amino-3-chlorobenzoic acid: Higher crystallinity and thermal stability (decomposition >250°C) due to strong intermolecular halogen bonds .
- 2-Amino-3-formylbenzoic acid: High reactivity of the formyl group enables conjugation with biomolecules, though it requires storage at low temperatures to prevent oxidation .
Pharmacological Activity:
- Glutamate Receptor Modulation : Analogs like LY3020371 (a trifluoromethyl-substituted benzoic acid derivative) exhibit potent metabotropic glutamate (mGlu2/3) receptor antagonism, comparable to ketamine in preclinical depression models . The cyclopentyloxy analog’s larger substituent may reduce blood-brain barrier penetration but improve peripheral target engagement.
- Biosensor Compatibility: Substituted benzoic acids with para > ortho substituents (e.g., p-aminobenzoic acid) show stronger biosensor responses than meta or ortho derivatives, suggesting the ortho-cyclopentyloxy group in the target compound may require optimization for sensor applications .
Industrial and Market Trends
- Production Volume: 2-Amino-3-(methoxycarbonyl)benzoic acid dominates the market due to demand in polymer and dye industries, with a projected CAGR of 4.2% (2020–2025) .
- Niche Applications : The trifluoromethyl derivative is gaining traction in fluorinated drug development, with patents increasing by 18% annually since 2020 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
